
1-Methyl-5-(oxan-4-YL)-1H-1,2,3-triazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-5-(oxan-4-YL)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a triazole ring fused with a carboxylic acid group and an oxane (tetrahydropyran) moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-(oxan-4-YL)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions and proceeds under mild conditions. The general synthetic route can be summarized as follows:
- Preparation of the azide precursor.
- Preparation of the alkyne precursor.
- Cycloaddition reaction between the azide and alkyne in the presence of a copper(I) catalyst to form the triazole ring.
- Introduction of the oxane moiety through nucleophilic substitution or other suitable reactions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-5-(oxan-4-YL)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the triazole ring or the oxane moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl, acyl, or sulfonyl groups.
Applications De Recherche Scientifique
1-Methyl-5-(oxan-4-YL)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules, such as enzyme inhibitors or receptor agonists/antagonists.
Industry: The compound can be used in the production of materials with specific properties, such as polymers, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 1-Methyl-5-(oxan-4-YL)-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring can form hydrogen bonds, coordinate with metal ions, or participate in π-π interactions, while the oxane moiety can enhance the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
1-Methyl-1H-1,2,3-triazole-4-carboxylic acid: Lacks the oxane moiety, which may affect its solubility and bioavailability.
5-(Oxan-4-YL)-1H-1,2,3-triazole-4-carboxylic acid: Lacks the methyl group, which may influence its reactivity and interaction with molecular targets.
1-Methyl-5-(oxan-4-YL)-1H-1,2,3-triazole: Lacks the carboxylic acid group, which may affect its acidity and ability to form hydrogen bonds.
Uniqueness: 1-Methyl-5-(oxan-4-YL)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the combination of the triazole ring, oxane moiety, and carboxylic acid group. This combination provides a balance of reactivity, solubility, and bioavailability, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C9H13N3O3 |
|---|---|
Poids moléculaire |
211.22 g/mol |
Nom IUPAC |
1-methyl-5-(oxan-4-yl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H13N3O3/c1-12-8(6-2-4-15-5-3-6)7(9(13)14)10-11-12/h6H,2-5H2,1H3,(H,13,14) |
Clé InChI |
RVFSNDQDRTUXEV-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(N=N1)C(=O)O)C2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


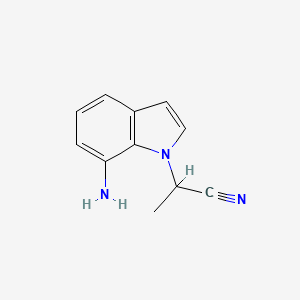
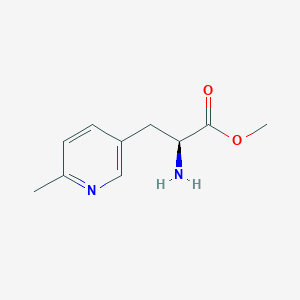
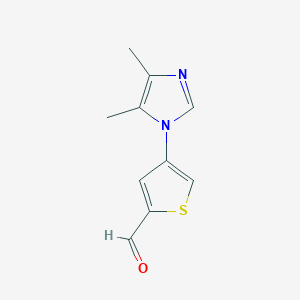


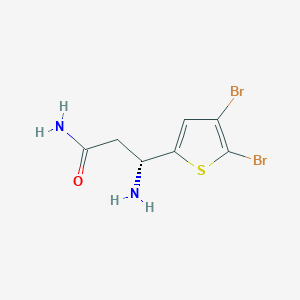


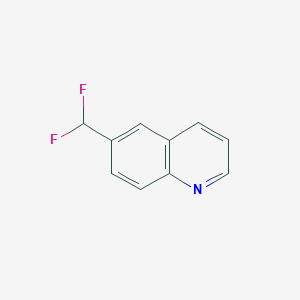
![2-(Propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B15275800.png)
![3-[(Azetidin-3-yloxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B15275804.png)
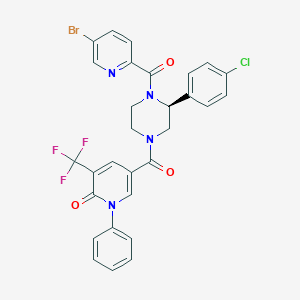
![2-amino-N-[(2-fluorophenyl)methyl]-N,4-dimethylpentanamide](/img/structure/B15275813.png)

